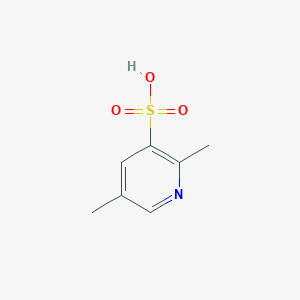
Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction. For instance, a related compound, Methyl-3-aminothiophene-2-carboxylate (matc), was found to crystallize in the monoclinic crystal system P2 1 /c space group .Chemical Reactions Analysis
Amines, which are likely present in this compound, show a range of reactions. They can react with carbonyl compounds to form imines , and with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
Amino acids, which are likely components of this compound, are colorless, crystalline substances. They have high melting points due to ionic properties and their solubility depends on factors like polarity, iso-electric point, nature of solvent, and temperature .Applications De Recherche Scientifique
Local Anesthesia in Dentistry
Articaine is one of the most recent local anaesthetic drugs made available to dentists worldwide . It is used to control pain in clinical dentistry, and anecdotal reports advocate its superiority over other common local anaesthetic agents .
Efficacy and Safety
Articaine has been found to be a safe and efficacious local anaesthetic for all routine dental procedures in patients of all ages . It is more likely to achieve successful anaesthesia than lidocaine in routine dental treatment .
Use in Children
Articaine is also used in pediatric dentistry. The literature outlines its use in children, providing pain-free dental care and reducing patient anxiety and phobia .
Neurotoxicity Controversy
There is some controversy regarding the neurotoxicity of Articaine. However, the current literature highlights the quality of the available evidence and does not conclusively prove that Articaine is clinically unsafe .
Pharmacology
Articaine is unique among amide local anaesthetics as it contains a thiophene ring, which allows greater lipid solubility and potency . It is the only amide anaesthetic containing an ester group, allowing hydrolysis in unspecific blood esterases .
Metabolism
About 90% of articaine metabolises quickly via hydrolysis in the blood into its inactive metabolite articainic acid, which is excreted by the kidney in the form of articainic acid glucuronide . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age .
Mécanisme D'action
Target of Action
Articaine, also known as Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate or UNII-3I92I939YX, is a local anesthetic primarily used in dentistry . It acts on the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Articaine blocks both the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary loss of sensation in the area where articaine is administered, providing local anesthesia .
Biochemical Pathways
Articaine’s primary biochemical pathway involves the blockade of sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane. This prevents the depolarization of the neuronal membrane and subsequent propagation of the action potential, leading to a loss of sensation .
Pharmacokinetics
Articaine undergoes biotransformation in the liver, a relatively slow process. It is also inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney in the form of articainic acid glucuronide . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age . The elimination half-life of articaine is about 20 minutes .
Result of Action
The primary result of articaine’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . It effectively depresses the compound action potential of all A fibers in sensory nerves, leading to a temporary loss of sensation in the area of administration .
Action Environment
The action of articaine can be influenced by various environmental factors. For instance, the presence of inflammation can alter the pH of the tissue, potentially affecting the efficacy of articaine. Additionally, the stability of articaine can be affected by storage conditions, such as temperature
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. While data for “Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate” is not available, related compounds can be hazardous. For instance, 3-Methylpyridine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, thiazolidine motifs, which may be related to this compound, have been identified as a bridge between organic synthesis and medicinal chemistry, prompting researchers to explore new drug candidates .
Propriétés
IUPAC Name |
methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGNHUEQGGRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156630 | |
| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |
CAS RN |
1160919-46-9 | |
| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160919-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160919469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(((2RS)-2-BROMOPROPANOYL)AMINO)-4-METHYLTHIOPHENE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I92I939YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



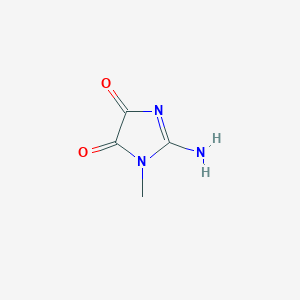
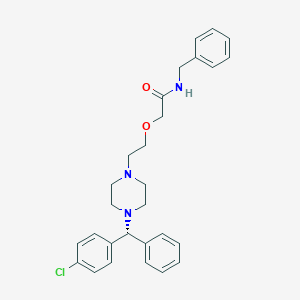

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
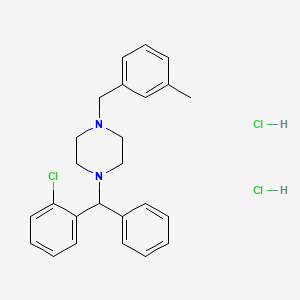
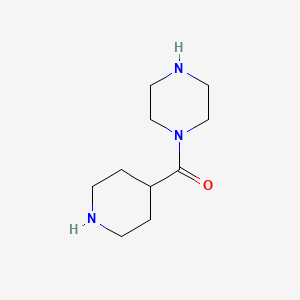

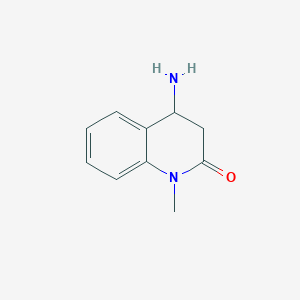
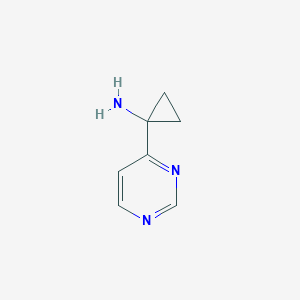
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)
